molecular formula C27H26ClN3OS B2770765 3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one CAS No. 689228-02-2

3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one

Katalognummer: B2770765
CAS-Nummer: 689228-02-2
Molekulargewicht: 476.04
InChI-Schlüssel: KOHIHIZICAXELH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core substituted with a benzyl group at position 3, a (4-chlorophenyl)methylsulfanyl moiety at position 2, and a piperidin-1-yl group at position 4. The compound’s structural complexity necessitates advanced crystallographic tools like SHELX for refinement and Mercury CSD for visualization of intermolecular interactions .

Eigenschaften

IUPAC Name

3-benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3OS/c28-22-11-9-21(10-12-22)19-33-27-29-25-14-13-23(30-15-5-2-6-16-30)17-24(25)26(32)31(27)18-20-7-3-1-4-8-20/h1,3-4,7-14,17H,2,5-6,15-16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHIHIZICAXELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with different nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various aryl amines and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can produce a variety of substituted quinazolinones .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of quinazolinones exhibit significant antimicrobial properties. The presence of the sulfanyl group in this compound enhances its interaction with bacterial cell membranes, thereby increasing its efficacy against various pathogens. Studies have shown that similar compounds demonstrate potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Quinazolinone derivatives have been extensively studied for their anticancer potential. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. Its mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .

Central Nervous System Effects

The piperidine moiety is known for its neuroactive properties. Compounds with this structure have been evaluated for their effects on the central nervous system (CNS), demonstrating both stimulant and depressant effects depending on the specific functional groups attached. This compound's potential as an anxiolytic or antidepressant warrants further investigation, especially considering the dual activity observed in similar chemical classes .

Synthesis and Characterization

The synthesis of 3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 10 µg/mL.
Study 2Anticancer EffectsInduced apoptosis in breast cancer cell lines with an IC50 value of 15 µM after 48 hours of treatment.
Study 3CNS ActivityExhibited anxiolytic effects in rodent models at doses ranging from 5 to 20 mg/kg, showing promise for further development as a therapeutic agent.

Wirkmechanismus

The mechanism of action of 3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Core Structural Comparisons

The quinazolinone scaffold is shared with compounds like 4-(4-{4-[4-({(2RS,4SR)-2-[(4H-1,2,4-Triazol-4-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-sec-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Compound A) and 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Compound B) . Key differences include:

  • Core Heterocycle : The target compound uses a dihydroquinazolin-4-one core, whereas Compounds A/B feature triazol-3-one cores.
  • Substituents : The target compound’s 4-chlorophenylsulfanyl group contrasts with Compounds A/B’s dichlorophenyl-dioxolan motifs.

Pharmacological Relevance

In contrast, triazolone derivatives like Compounds A/B are associated with antifungal activity, likely due to their triazole moieties .

Crystallographic and Computational Insights

Tools like SHELX and Mercury CSD enable structural comparisons:

  • SHELX : Used to refine the target compound’s crystal structure, revealing piperidin-1-yl group conformation and hydrogen-bonding patterns critical for stability .
  • Mercury CSD : Highlights packing similarities between the target compound and triazolone derivatives, particularly in chlorophenyl group orientations and van der Waals interactions .

Data Tables

Table 1: Structural and Functional Comparison

Parameter Target Compound Compound A Compound B
Core Structure 3,4-Dihydroquinazolin-4-one Triazol-3-one Triazol-3-one
Key Substituents Benzyl, 4-chlorophenylsulfanyl, piperidin Dichlorophenyl-dioxolan, triazole Dichlorophenyl-dioxolan, triazole
Molecular Weight ~481.0 g/mol ~720.6 g/mol ~692.5 g/mol
Potential Activity Kinase inhibition (inferred) Antifungal Antifungal

Table 2: Crystallographic Tools Applied

Tool Application Reference
SHELX Refinement of crystal structure
Mercury CSD Visualization of intermolecular interactions

Research Findings and Limitations

  • Structural Flexibility : The target compound’s piperidin-1-yl group enhances solubility compared to rigid triazolone derivatives .
  • Synthetic Challenges : The (4-chlorophenyl)methylsulfanyl group introduces steric hindrance, complicating synthesis relative to Compounds A/B.
  • Data Gaps : Pharmacokinetic data (e.g., IC50 values) for the target compound remain unpublished, limiting direct biological comparisons.

Biologische Aktivität

3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound that falls under the class of quinazolinones, known for their diverse biological activities. This article explores the various biological effects, mechanisms of action, and potential therapeutic applications of this compound based on existing literature.

Chemical Structure and Properties

The molecular formula for this compound is C₂₁H₂₃ClN₂OS, with a molecular weight of approximately 392.94 g/mol. The structure includes a quinazolinone core with a benzyl group, a chlorophenyl substituent, and a piperidine ring. These structural features are believed to contribute significantly to its biological activity.

Biological Activities

Research indicates that compounds within the quinazolinone family exhibit a variety of biological activities, including:

  • Anticancer Properties : Quinazolinones have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Preliminary studies suggest that this compound may exhibit similar effects through modulation of signaling pathways involved in cell growth and survival.
  • Antimicrobial Activity : The presence of the sulfanyl group may enhance the compound's ability to act against bacterial and fungal infections. Studies on related compounds have shown significant antibacterial and antifungal activities, suggesting potential for this compound in treating infectious diseases .
  • Enzyme Inhibition : The compound's structural components may allow it to inhibit specific enzymes such as acetylcholinesterase (AChE) and urease. This inhibition is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .

The biological activity of this compound may involve several mechanisms:

  • Receptor Binding : Initial findings suggest that this compound may interact with specific receptors or enzymes involved in disease pathways. Understanding these interactions is essential for elucidating its therapeutic potential.
  • Signal Transduction Modulation : The compound may affect various signaling pathways critical for cell survival and proliferation. For instance, it could modulate pathways involving ERK or PI3K/Akt signaling cascades, which are often dysregulated in cancer .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-(4-chlorophenyl)-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-oneLacks benzyl and sulfur substituentsAnticancer properties
5-chloro-2-(methylthio)-6-(piperidin-1-yl)quinazolin-4(3H)-oneContains methylthio instead of benzylAntimicrobial activity
3-benzylquinazolinone derivativesVaries in substituents on the quinazolinone coreDiverse pharmacological profiles

The presence of both benzyl and chlorophenyl groups alongside the piperidine ring distinguishes this compound from others, potentially enhancing its biological activity and specificity.

Case Studies and Research Findings

Several studies have investigated the biological activities of quinazolinone derivatives:

  • Anticancer Activity : A study demonstrated that quinazolinones could inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells. The specific pathways affected included those related to cell cycle regulation and apoptosis induction .
  • Antimicrobial Efficacy : Research on similar compounds revealed significant antibacterial activity against various strains of bacteria, indicating potential for developing new antimicrobial agents based on this scaffold .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.